Methyl 3-(pentafluorophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(pentafluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H5F5O2 It is characterized by the presence of a pentafluorophenyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(pentafluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(pentafluorophenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pentafluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(pentafluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-(pentafluorophenyl)prop-2-enoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-(pentafluorophenyl)prop-2-enoate is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and binding affinity in various applications, making it a valuable compound in research and industrial settings.
Properties
CAS No. |
39720-45-1 |
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Molecular Formula |
C10H5F5O2 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
methyl 3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H5F5O2/c1-17-5(16)3-2-4-6(11)8(13)10(15)9(14)7(4)12/h2-3H,1H3 |
InChI Key |
JSUFHUYAYJRFBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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